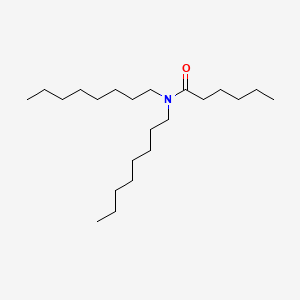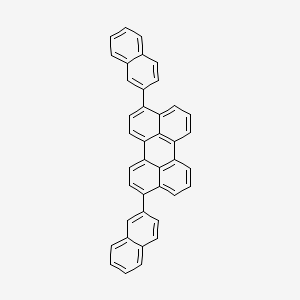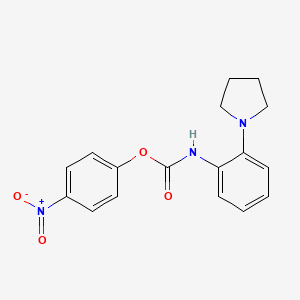
(4-nitrophenyl) N-(2-pyrrolidin-1-ylphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-nitrophenyl) N-(2-pyrrolidin-1-ylphenyl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl) N-(2-pyrrolidin-1-ylphenyl)carbamate typically involves a nucleophilic substitution reaction. One common method involves the reaction of 4-nitrophenyl chloroformate with N-(2-pyrrolidin-1-ylphenyl)amine. The reaction is usually carried out in the presence of a base, such as triethylamine, at room temperature. The product is then purified using column chromatography or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize waste and reduce environmental impact .
化学反応の分析
Types of Reactions
(4-nitrophenyl) N-(2-pyrrolidin-1-ylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbamate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, such as amines or alcohols, in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Oxidation: 4-aminophenyl N-(2-pyrrolidin-1-ylphenyl)carbamate.
Substitution: Substituted carbamates.
Hydrolysis: N-(2-pyrrolidin-1-ylphenyl)amine and 4-nitrophenol.
科学的研究の応用
(4-nitrophenyl) N-(2-pyrrolidin-1-ylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.
作用機序
The mechanism of action of (4-nitrophenyl) N-(2-pyrrolidin-1-ylphenyl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. Additionally, the carbamate group can inhibit certain enzymes by forming covalent bonds with their active sites. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological activities .
類似化合物との比較
Similar Compounds
4-nitrophenyl N-phenylcarbamate: Similar structure but lacks the pyrrolidine ring.
4-nitrophenyl N-(2-morpholin-4-ylphenyl)carbamate: Contains a morpholine ring instead of a pyrrolidine ring.
4-nitrophenyl N-(2-piperidin-1-ylphenyl)carbamate: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
(4-nitrophenyl) N-(2-pyrrolidin-1-ylphenyl)carbamate is unique due to the presence of the pyrrolidine ring, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and biological activity, making it a valuable scaffold for the development of new chemical entities .
特性
分子式 |
C17H17N3O4 |
|---|---|
分子量 |
327.33 g/mol |
IUPAC名 |
(4-nitrophenyl) N-(2-pyrrolidin-1-ylphenyl)carbamate |
InChI |
InChI=1S/C17H17N3O4/c21-17(24-14-9-7-13(8-10-14)20(22)23)18-15-5-1-2-6-16(15)19-11-3-4-12-19/h1-2,5-10H,3-4,11-12H2,(H,18,21) |
InChIキー |
SXJKUZNTYJWATJ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


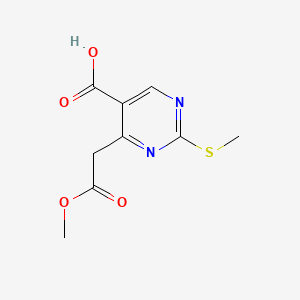
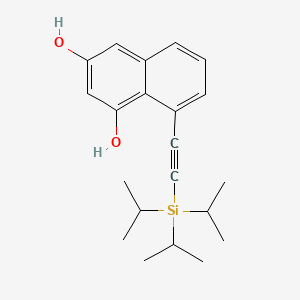


![3,5-Dichloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13935146.png)
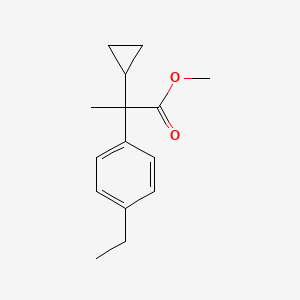
![5-Ethynyl-1-methyl-1H-benzo[d]imidazole](/img/structure/B13935156.png)

![3-{1-[3-(1-Isobutyl-1h-pyrazol-4-yl)-benzenesulfonyl]-1h-indol-3-yl}-propionic acid](/img/structure/B13935169.png)
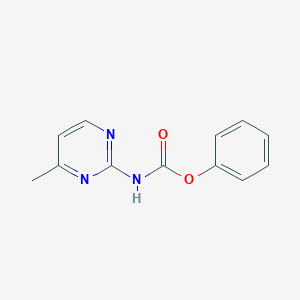
![(2-Methoxy-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13935175.png)

